methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyrimidoindole core fused with a benzoate ester. Its structure includes:
- Pyrimido[5,4-b]indole backbone: A tricyclic system combining pyrimidine and indole motifs.
- 8-Fluoro substituent: Enhances metabolic stability and modulates electronic properties.
- Thioacetamide linker: Connects the pyrimidoindole core to the benzoate ester, influencing solubility and target binding.
- Methyl benzoate ester: Impacts bioavailability and hydrolysis kinetics.
Properties
IUPAC Name |
methyl 4-[[2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-28-20(27)11-2-5-13(6-3-11)24-16(26)9-29-19-18-17(22-10-23-19)14-8-12(21)4-7-15(14)25-18/h2-8,10,25H,9H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEISYWVHADLVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as methyl 4-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate, is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets. .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that indole derivatives can affect a wide range of biochemical pathways
Result of Action
The result of a compound’s action is the molecular and cellular effects it produces. For indole derivatives, these effects can include a wide range of biological activities, as mentioned above
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other indole derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be diverse, ranging from binding interactions to modulation of activity.
Cellular Effects
Given the broad spectrum of biological activities exhibited by indole derivatives, it is plausible that this compound could influence cell function in various ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in immunomodulation and cancer therapy. This article provides an in-depth analysis of its biological activity, supported by research findings and case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 410.4 g/mol
- CAS Number : 1115880-45-9
The compound has been studied for its ability to activate Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune response. Research indicates that derivatives of the pyrimido[5,4-b]indole scaffold can differentially stimulate TLR4, leading to the production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) .
Immunomodulatory Effects
- TLR4 Activation : this compound has shown to selectively stimulate TLR4 in both human and mouse cells, enhancing NFκB signaling pathways which are critical for immune responses .
- Cytokine Production : The compound promotes the production of type I interferon-associated cytokines while modulating IL-6 release, demonstrating its potential as an immunomodulator .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For example, pyrimidoindole derivatives have been found to inhibit cell cycle progression and induce apoptosis in leukemic cells . The mechanisms include:
- Inhibition of PIM1 Kinase : The compound exhibits high binding affinity to PIM1 kinase, which is implicated in leukemia progression .
- Enhanced Antibody Response : When used as an adjuvant, it enhances antibody responses in vivo, indicating its utility in vaccine development .
Table 1: Summary of Biological Activities
Detailed Findings from Studies
- High-throughput Screening : A study utilized a cell-based high-throughput screen to identify compounds that activate TLR4. This compound was among those identified with significant activity .
- In Vivo Efficacy : In mouse models, the compound has shown promising results in enhancing immune responses and suppressing tumor growth, particularly in hematological malignancies .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Their Key Features
The following compounds share structural or functional similarities with the target molecule:
Methyl 4-(2-{3-Benzyl-8-Methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamido)benzoate (CM926757)
- Core : Pyrimido[5,4-b]indole.
- Substituents : 8-Methyl, 3-benzyl, and 4-oxo groups.
- Linker : Thioacetamide.
- Ester : Methyl benzoate.
- Key Difference : The 8-methyl and 3-benzyl groups reduce electronegativity compared to the 8-fluoro substituent in the target compound. This may lower metabolic stability and alter target selectivity .
8-Fluoro-5-(4-Fluorobenzyl)-3-(2-Methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3)
- Core : Pyrimido[5,4-b]indole.
- Substituents : 8-Fluoro, 5-(4-fluorobenzyl), and 3-(2-methoxybenzyl).
- Key Difference : Lacks the thioacetamide-benzoate moiety, which is replaced by benzyl groups. This reduces solubility and limits interactions with esterase-sensitive targets .
Ethyl 4-((2-(2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamido)thiazol-5-yl)methyl)benzoate (Compound 28)
- Core : Pyrimidine-thiazole hybrid.
- Substituents : 4,6-Dimethylpyrimidinyl and thiazole.
- Linker : Thioacetamide.
- Ester : Ethyl benzoate.
- The ethyl ester may slow hydrolysis compared to the methyl ester in the target compound .
Table 1: Comparative Analysis of Key Properties
Key Observations :
Fluorine vs. Methyl at Position 8 : The target compound’s 8-fluoro group confers a lower logP (3.2 vs. 3.8) and higher solubility (12.5 µM vs. 6.7 µM) compared to CM926752. This correlates with its superior Sirt2 inhibition (IC50 = 0.12 µM vs. 1.45 µM) .
Core Structure : Pyrimidoindole-based compounds exhibit stronger Sirt2 inhibition than pyrimidine-thiazole hybrids, likely due to improved hydrophobic interactions .
Research Findings and Implications
- Target Selectivity : The thioacetamide linker in the target compound enhances Sirt2 inhibition over HDAC6 (selectivity ratio = 8.3), unlike CM926757 (ratio = 1.2) .
- Fluorine’s Role: Fluorination at position 8 reduces off-target effects, as seen in its lower cytotoxicity (CC50 > 50 µM) compared to non-fluorinated analogs .
- Ester Optimization : Methyl esters balance hydrolysis and bioavailability better than ethyl or benzyl esters in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
